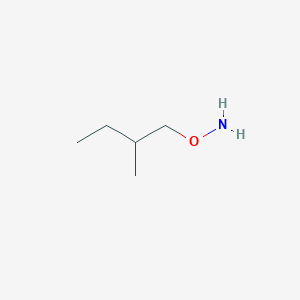
O-(2-甲基丁基)羟胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(2-methylbutyl)hydroxylamine is a chemical compound with the CAS Number: 1373211-33-6 . It has a molecular weight of 103.16 and is a liquid at room temperature . The IUPAC name for this compound is O-(2-methylbutyl)hydroxylamine .
Molecular Structure Analysis
The InChI code for O-(2-methylbutyl)hydroxylamine is 1S/C5H13NO/c1-3-5(2)4-7-6/h5H,3-4,6H2,1-2H3 . The InChI key is WOPUHEXDZBLVJX-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving O-(2-methylbutyl)hydroxylamine are not detailed in the literature, hydroxylamines in general are known to participate in various reactions. For instance, O-protected NH-free hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .Physical And Chemical Properties Analysis
O-(2-methylbutyl)hydroxylamine is a liquid at room temperature . It has a molecular weight of 103.16 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the literature.科学研究应用
Application Summary
“O-(2-methylbutyl)hydroxylamine” is a type of O-protected NH-free hydroxylamine derivative . These compounds are emerging as electrophilic aminating reagents for organic synthesis . They have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .
Methods of Application
These compounds showcase high regio-, chemo- and stereoselectivity in their unprotected form . They are used in the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis . The reactivity dichotomy among these N–O reagents has been explored based on SET and metal-nitrenoids .
Results or Outcomes
The use of these compounds in organic synthesis allows for the construction of nitrogen-enriched compounds with high selectivity . This can be particularly useful in the synthesis of complex molecules, such as pharmaceuticals .
O-Derivatization of Hydroxylamines, Oximes and Related Compounds
Application Summary
“O-(2-methylbutyl)hydroxylamine” can be used in the O-alkylation and arylation of oximes, hydroxylamines and related compounds . This process is important in the synthesis of O-substituted hydroxylamines from alcohols .
Methods of Application
The process involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method allows for the direct preparation of O-substituted hydroxylamines .
Results or Outcomes
The use of “O-(2-methylbutyl)hydroxylamine” in this process allows for the synthesis of O-substituted hydroxylamines that would be difficult to prepare otherwise . These compounds are valuable building blocks in the synthesis of oxime ethers and benzofurans .
Electrophilic Hydroxylamine-Derived Reagents
Application Summary
“O-(2-methylbutyl)hydroxylamine” can be used as an electrophilic hydroxylamine-derived reagent . These reagents are used in the synthesis of aziridines .
Methods of Application
The process involves the use of N-unprotected, O-arylsulfonyl reagents to afford unprotected aziridines . An improved protocol uses “O-(2-methylbutyl)hydroxylamine” in a palladium-catalyzed O-arylation .
Results or Outcomes
The use of “O-(2-methylbutyl)hydroxylamine” in this process allows for the synthesis of O-arylhydroxylamines . These compounds are valuable in the synthesis of substituted benzofurans .
O-Alkylation and Arylation of Oximes, Hydroxylamines and Related Compounds
Application Summary
“O-(2-methylbutyl)hydroxylamine” can be used in the O-alkylation and arylation of oximes, hydroxylamines and related compounds . This process is important in the synthesis of O-substituted hydroxylamines from alcohols .
Methods of Application
The process involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method allows for the direct preparation of O-substituted hydroxylamines .
Results or Outcomes
The use of “O-(2-methylbutyl)hydroxylamine” in this process allows for the synthesis of O-substituted hydroxylamines that would be difficult to prepare otherwise . These compounds are valuable building blocks in the synthesis of oxime ethers and benzofurans .
Electrophilic Hydroxylamine-Derived Reagents
Application Summary
“O-(2-methylbutyl)hydroxylamine” can be used as an electrophilic hydroxylamine-derived reagent . These reagents are used in the synthesis of aziridines .
Methods of Application
The process involves the use of N-unprotected, O-arylsulfonyl reagents to afford unprotected aziridines . An improved protocol uses “O-(2-methylbutyl)hydroxylamine” in a palladium-catalyzed O-arylation .
Results or Outcomes
The use of “O-(2-methylbutyl)hydroxylamine” in this process allows for the synthesis of O-arylhydroxylamines . These compounds are valuable in the synthesis of substituted benzofurans .
安全和危害
O-(2-methylbutyl)hydroxylamine is classified as dangerous according to the GHS pictograms GHS02, GHS05, and GHS07 . It has hazard statements H226, H302, H312, H315, H318, H332, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
未来方向
O-protected NH-free hydroxylamine derivatives, which include O-(2-methylbutyl)hydroxylamine, are emerging as electrophilic aminating reagents for organic synthesis . They have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles, with high regio-, chemo- and stereoselectivity . This showcases the potential for late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .
属性
IUPAC Name |
O-(2-methylbutyl)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(2)4-7-6/h5H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPUHEXDZBLVJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CON |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-methylbutyl)hydroxylamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

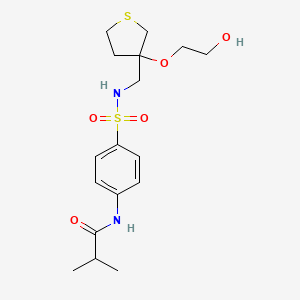
![2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2366524.png)
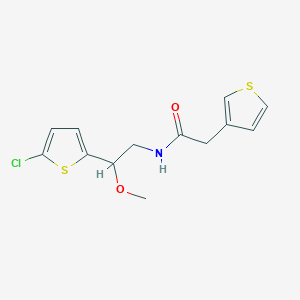
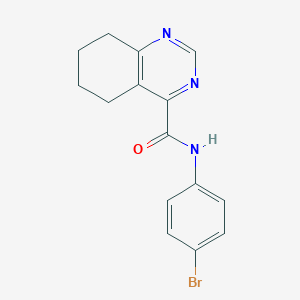
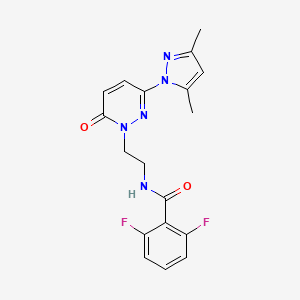
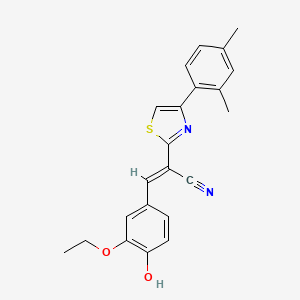
![Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2366535.png)
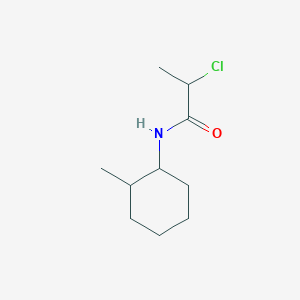
![3-((4-isopropylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366538.png)
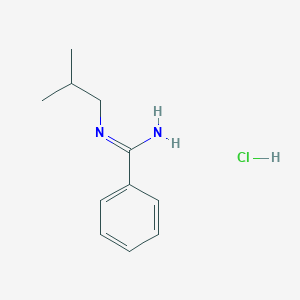
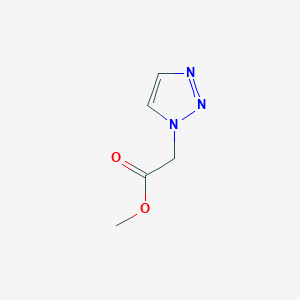
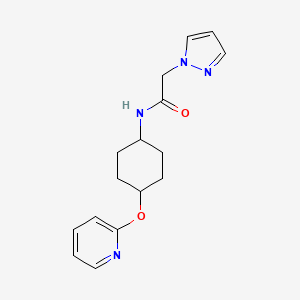
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366543.png)
![2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2366544.png)